SPOP-IN-6b Hydrochloride Exhibits Potent SPOP Inhibition with IC50 3.58 μM, Comparable to Analogs but with Enhanced Salt Form Solubility
SPOP-IN-6b hydrochloride inhibits SPOP with an IC50 of 3.58 μM, as reported in the patent literature (CN 107141287). While structurally similar inhibitors like SPOP-IN-6lc (IC50 2.1 μM in A498 cells) and SPOP-IN-2 (IC50 0.58 μM) exhibit higher potency in certain assays, SPOP-IN-6b hydrochloride is formulated as a hydrochloride salt, which improves aqueous solubility (≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline) relative to the free base (CAS 2136270-20-5), facilitating reliable in vivo dosing and reducing formulation variability. [1]
| Evidence Dimension | SPOP inhibitory potency (IC50) and solubility |
|---|---|
| Target Compound Data | IC50 3.58 μM; solubility ≥2.08 mg/mL in standard formulation |
| Comparator Or Baseline | SPOP-IN-6lc IC50 2.1 μM (A498); SPOP-IN-2 IC50 0.58 μM; free base solubility not reported |
| Quantified Difference | 2.1-fold less potent than SPOP-IN-6lc; 6.2-fold less potent than SPOP-IN-2; hydrochloride salt offers defined solubility for in vivo dosing |
| Conditions | Biochemical inhibition assay (patent CN 107141287); solubility in 10% DMSO/40% PEG300/5% Tween-80/45% Saline |
Why This Matters
The moderate potency of SPOP-IN-6b hydrochloride combined with its improved salt-form solubility makes it a suitable choice for in vivo studies where formulation reliability is critical and may outweigh marginal potency differences.
- [1] GlpBio. SPOP-IN-2 (compound E1) product page. IC50 0.58 μM. View Source
